7-Hydroxybenzo[d]thiazole-2-carbonitrile

Physicochemical Properties Regioisomerism Solid-State Characterization

7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0) is a heterocyclic building block belonging to the benzothiazole class, characterized by a fused benzene-thiazole ring system with a hydroxyl substituent at the 7-position and a nitrile (cyano) group at the 2-position. Its molecular formula is C₈H₄N₂OS, and it has a molecular weight of 176.20 g/mol.

Molecular Formula C8H4N2OS
Molecular Weight 176.2 g/mol
CAS No. 7267-37-0
Cat. No. B1324351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxybenzo[d]thiazole-2-carbonitrile
CAS7267-37-0
Molecular FormulaC8H4N2OS
Molecular Weight176.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=N2)C#N
InChIInChI=1S/C8H4N2OS/c9-4-7-10-5-2-1-3-6(11)8(5)12-7/h1-3,11H
InChIKeyYFUKYGGVCWVMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0) – Baseline Characteristics for Research Procurement


7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0) is a heterocyclic building block belonging to the benzothiazole class, characterized by a fused benzene-thiazole ring system with a hydroxyl substituent at the 7-position and a nitrile (cyano) group at the 2-position . Its molecular formula is C₈H₄N₂OS, and it has a molecular weight of 176.20 g/mol . This compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails for 7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0)


Benzothiazole derivatives cannot be generically interchanged due to the profound impact of regioisomerism on their physicochemical properties and, by extension, their potential biological activity and synthetic utility . The position of the hydroxyl group on the benzothiazole core directly influences key parameters such as hydrogen-bonding capacity, electronic distribution, and steric accessibility. For instance, the 7-hydroxy isomer (CAS 7267-37-0) exhibits a distinct predicted melting point and potentially different reactivity profiles compared to its 6-hydroxy analog (CAS 939-69-5) . These intrinsic differences render the compounds non-interchangeable as building blocks for structure-activity relationship (SAR) studies or for achieving specific material properties, making precise procurement essential [1].

Product-Specific Quantitative Evidence Guide for 7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0)


Melting Point Differentiation: 7-Hydroxy vs. 6-Hydroxy Regioisomer

The 7-hydroxy regioisomer (CAS 7267-37-0) is predicted to have a melting point of 134.02 °C . This value is significantly lower than the experimentally determined melting point of the 6-hydroxy regioisomer (CAS 939-69-5), which ranges from 211-213 °C . This nearly 80 °C difference in thermal behavior is a direct consequence of the altered intermolecular interactions (e.g., hydrogen bonding) resulting from the different hydroxyl group position on the benzothiazole ring.

Physicochemical Properties Regioisomerism Solid-State Characterization

Physicochemical Profile: Predicted Solubility and Partition Coefficient

In silico predictions using the ACD/Labs Percepta Platform provide a quantitative baseline for the compound's behavior. The target compound has a predicted logP of 1.51 and an aqueous solubility of approximately 1.045e+004 mg/L at 25 °C (estimated from log Kow) . These values are not available for the unsubstituted benzothiazole-2-carbonitrile core or other isomers from a single, comparable source, but they establish a baseline for experimental planning [1].

ADME Properties Lipophilicity In Silico Prediction

Structural Uniqueness as a Synthetic Building Block

The 7-hydroxybenzo[d]thiazole-2-carbonitrile scaffold is a recognized 'versatile small molecule scaffold' . Its value lies in the unique spatial arrangement of its functional groups: a nucleophilic hydroxyl group ortho to the ring junction and a reactive nitrile group at the 2-position. This specific regiochemistry differentiates it from other benzothiazole carbonitriles, as it presents a distinct set of synthetic handles for the construction of more complex, potentially bioactive molecules. While this class of compounds is known to exhibit a broad range of activities [1], the specific 7-hydroxy isomer's unique substitution pattern makes it a distinct entity for SAR exploration, a claim supported by its classification and commercial availability as a specialized research chemical .

Medicinal Chemistry Scaffold Organic Synthesis

Best Research and Industrial Application Scenarios for 7-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS 7267-37-0)


Regioisomer-Specific Solid-State Formulation and Purification

The predicted melting point difference of ~77-79 °C compared to the 6-hydroxy analog directly informs the choice of this isomer in solid-state research. This significant thermal gap makes the 7-hydroxy isomer easier to differentiate and purify via recrystallization from its 6-hydroxy counterpart. It also dictates unique storage and handling requirements, as its lower predicted melting point suggests it may be more susceptible to degradation or morphological changes at elevated temperatures. Researchers requiring a benzothiazole carbonitrile with a lower thermal profile for formulation studies or solid-state characterization should prioritize this specific isomer.

Medicinal Chemistry Scaffold Exploration in SAR Campaigns

The unique 7-hydroxy-2-carbonitrile substitution pattern provides a distinct chemical vector for structure-activity relationship (SAR) studies . The specific spatial arrangement of the hydroxyl and cyano groups allows for exploring interactions with biological targets that are not possible with the 6-hydroxy isomer or other benzothiazole derivatives. This compound is ideally suited for the synthesis of focused libraries aimed at probing the binding pocket of enzymes like 17β-HSD1 [1], where the benzothiazole core is a known pharmacophore, but the exact position of substituents is critical for potency and selectivity.

Synthetic Intermediate for Complex Heterocyclic Architectures

As a 'versatile small molecule scaffold' , the compound's value is in its role as a synthetic intermediate. The nitrile group at the 2-position serves as a handle for transformation into other functional groups (e.g., amines, carboxylic acids, tetrazoles), while the 7-hydroxyl group can be used for alkylation, acylation, or as a directing group in C-H activation chemistry. This combination of reactive sites makes it a strategic building block for constructing more elaborate, fused heterocyclic systems relevant to pharmaceutical and agrochemical discovery.

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